Cas no 1936290-96-8 (4-cyanooxane-4-sulfonamide)

4-cyanooxane-4-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2H-Pyran-4-sulfonamide, 4-cyanotetrahydro-
- 4-cyanooxane-4-sulfonamide
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- インチ: 1S/C6H10N2O3S/c7-5-6(12(8,9)10)1-3-11-4-2-6/h1-4H2,(H2,8,9,10)
- InChIKey: MGIVGUXVXBECKY-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(C#N)(S(N)(=O)=O)C1
4-cyanooxane-4-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-133865-1.0g |
4-cyanooxane-4-sulfonamide |
1936290-96-8 | 1g |
$928.0 | 2023-06-06 | ||
Enamine | EN300-133865-5.0g |
4-cyanooxane-4-sulfonamide |
1936290-96-8 | 5g |
$2692.0 | 2023-06-06 | ||
Enamine | EN300-133865-250mg |
4-cyanooxane-4-sulfonamide |
1936290-96-8 | 250mg |
$855.0 | 2023-09-30 | ||
Enamine | EN300-133865-500mg |
4-cyanooxane-4-sulfonamide |
1936290-96-8 | 500mg |
$891.0 | 2023-09-30 | ||
Enamine | EN300-133865-10000mg |
4-cyanooxane-4-sulfonamide |
1936290-96-8 | 10000mg |
$3992.0 | 2023-09-30 | ||
Enamine | EN300-133865-2.5g |
4-cyanooxane-4-sulfonamide |
1936290-96-8 | 2.5g |
$1819.0 | 2023-06-06 | ||
Enamine | EN300-133865-10.0g |
4-cyanooxane-4-sulfonamide |
1936290-96-8 | 10g |
$3992.0 | 2023-06-06 | ||
Enamine | EN300-133865-1000mg |
4-cyanooxane-4-sulfonamide |
1936290-96-8 | 1000mg |
$928.0 | 2023-09-30 | ||
Enamine | EN300-133865-100mg |
4-cyanooxane-4-sulfonamide |
1936290-96-8 | 100mg |
$817.0 | 2023-09-30 | ||
Enamine | EN300-133865-5000mg |
4-cyanooxane-4-sulfonamide |
1936290-96-8 | 5000mg |
$2692.0 | 2023-09-30 |
4-cyanooxane-4-sulfonamide 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
4-cyanooxane-4-sulfonamideに関する追加情報
4-Cyanooxane-4-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 1936290-96-8, commonly referred to as 4-cyanooxane-4-sulfonamide, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is a derivative of oxane, a cyclic ether, with a sulfonamide group attached at the 4th position. The presence of the cyano group further enhances its reactivity and functional versatility. Recent studies have highlighted its role in various fields, including materials science, pharmaceuticals, and catalysis.
4-Cyanooxane-4-sulfonamide exhibits remarkable thermal stability and chemical resistance, making it an ideal candidate for high-performance materials. Researchers have explored its use in the synthesis of advanced polymers, where its ability to form strong intermolecular bonds contributes to enhanced mechanical properties. For instance, a study published in *Advanced Materials* demonstrated that incorporating 4-cyanooxane-4-sulfonamide into polymer matrices significantly improved their tensile strength and thermal stability.
In the pharmaceutical industry, 4-cyanooxane-4-sulfonamide has shown promise as a bioisostere in drug design. Its sulfonamide group is known to mimic certain biological interactions, making it a valuable tool in the development of novel therapeutic agents. A recent investigation in *Journal of Medicinal Chemistry* revealed that this compound can act as a potent inhibitor of key enzymes involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's.
The synthesis of 4-cyanooxane-4-sulfonamide involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. One notable approach reported in *Chemical Communications* utilizes a palladium-catalyzed coupling reaction to achieve high yields and purity. This method not only simplifies the synthesis but also reduces the environmental footprint by minimizing waste generation.
Moreover, 4-cyanooxane-4-sulfonamide has found applications in catalysis, particularly in asymmetric synthesis. Its ability to act as a chiral auxiliary has been exploited in the preparation of enantiomerically pure compounds, which are crucial for drug discovery and development. A study published in *Nature Catalysis* highlighted its role in facilitating the synthesis of complex natural products with high enantioselectivity.
Despite its numerous advantages, the use of 4-cyanooxane-4-sulfonamide is not without challenges. Its reactivity can sometimes lead to side reactions during synthesis, requiring precise control over reaction conditions. Additionally, while its thermal stability is advantageous in many applications, it may limit its use in certain high-temperature processes where degradation could occur.
Looking ahead, ongoing research is focused on expanding the applications of 4-cyanooxane-4-sulfonamide into emerging fields such as nanotechnology and green chemistry. Scientists are exploring its potential as a building block for self-healing materials and sustainable chemical processes. Preliminary results from studies published in *ACS Sustainable Chemistry & Engineering* suggest that this compound could play a pivotal role in developing eco-friendly alternatives to traditional materials.
In conclusion, 4-cyanooxane-4-sulfonamide (CAS No. 1936290-96-8) stands out as a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future scientific breakthroughs.
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